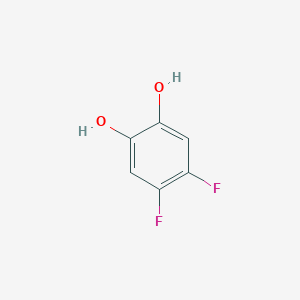
4,5-Difluorobenzene-1,2-diol
説明
The compound "4,5-Difluorobenzene-1,2-diol" is a fluorinated derivative of benzene-1,2-diol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 4 and 5. This structure is related to the compounds discussed in the provided papers, which involve difluorinated benzene derivatives and their reactions. Although the exact compound is not directly studied in the papers, the research on similar difluorinated aromatic compounds can provide insights into the potential reactivity and properties of "4,5-Difluorobenzene-1,2-diol".
Synthesis Analysis
The synthesis of difluorinated benzene derivatives can involve nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of 1,4-difluoro-2,5-dimethoxybenzene derivatives involves the generation of organodilithio intermediates followed by quenching with chlorophosphines . These methods suggest that the synthesis of "4,5-Difluorobenzene-1,2-diol" could potentially be achieved through related nucleophilic aromatic substitution reactions, possibly starting from a suitably substituted hexafluorobenzene or a difluorinated dimethoxybenzene precursor.
Molecular Structure Analysis
The molecular structure of difluorinated benzene derivatives is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the molecular structures of various difluorinated benzene compounds, including those with phosphorus substituents, have been confirmed by spectroscopic methods and X-ray crystallography . These studies reveal that the presence of fluorine can lead to unusual bond angles and influence the overall geometry of the molecule. Therefore, "4,5-Difluorobenzene-1,2-diol" would likely exhibit unique structural features due to the electron-withdrawing effect of the fluorine atoms.
Chemical Reactions Analysis
Difluorinated benzene derivatives participate in a variety of chemical reactions. For example, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . The presence of fluorine atoms in the benzene ring can influence the reactivity of the compound in such cycloaddition reactions. In the context of "4,5-Difluorobenzene-1,2-diol", the fluorine atoms could similarly affect its reactivity in Diels-Alder reactions or other types of cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated benzene derivatives are closely related to their molecular structure. The steric and electronic effects of the fluorine atoms and other substituents can impact properties such as redox behavior, as observed in electrochemical measurements . The fluorine atoms can also influence the acidity of adjacent hydroxyl groups, potentially affecting the compound's solubility, boiling point, and stability. While the exact properties of "4,5-Difluorobenzene-1,2-diol" are not detailed in the provided papers, analogous compounds suggest that it would exhibit unique physical and chemical properties due to the influence of the fluorine substituents.
科学的研究の応用
Organometallic Chemistry and Catalysis
4,5-Difluorobenzene-1,2-diol, as a part of the fluorobenzene family, is recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents diminishes the capacity to donate π-electron density from the arene, resulting in weak binding to metal centres. This allows fluorobenzenes to act as essentially non-coordinating solvents or as ligands that are easily displaced. Fluorobenzenes, including 1,2-difluorobenzene, demonstrate greater chemical inertness compared to their highly fluorinated counterparts. However, specific reactive transition metal complexes can induce C-H and C-F bond activation reactions, paving the way for their use in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Biodegradation and Environmental Impact
The biodegradation of difluorobenzenes, which includes compounds like 4,5-difluorobenzene-1,2-diol, is of significant interest due to their usage as intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals. A microbial strain, Labrys portucalensis, has been studied for its capability to degrade difluorobenzenes. It demonstrates the ability to use 1,3-difluorobenzene as a sole carbon and energy source, leading to quantitative release of fluoride, indicating potential pathways for environmental degradation and potential applications in bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).
Synthesis of Valuable Precursors
The compound is involved in the synthesis of valuable precursors for various organic transformations. For instance, 1,2-dibromobenzenes, closely related to 4,5-difluorobenzene-1,2-diol, are utilized as precursors in reactions based on the intermediate formation of benzynes. Efficient methods offering access to these compounds are critical for their application in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCBUHJBHHOPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163663 | |
| Record name | Benzene-1,2-diol, 4,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluorobenzene-1,2-diol | |
CAS RN |
147300-08-1 | |
| Record name | 4,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2-diol, 4,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147300081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2-diol, 4,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



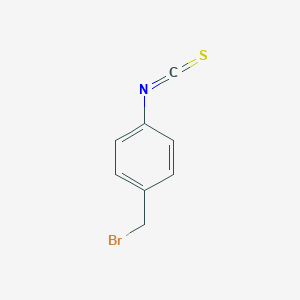
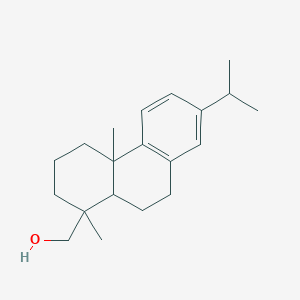
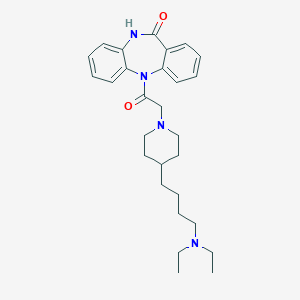
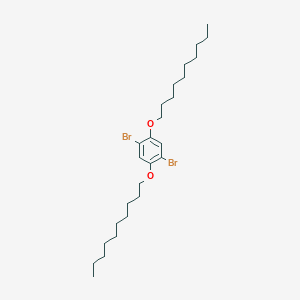
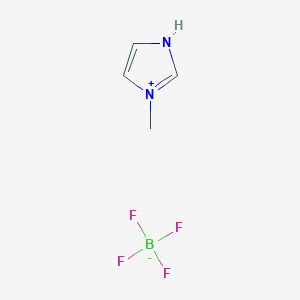
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
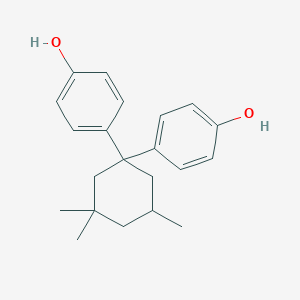
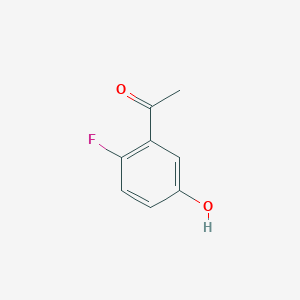
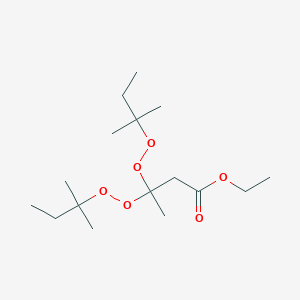
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
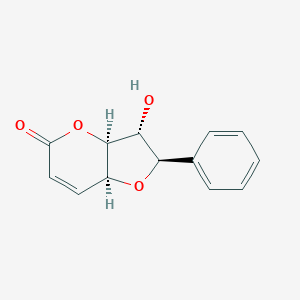
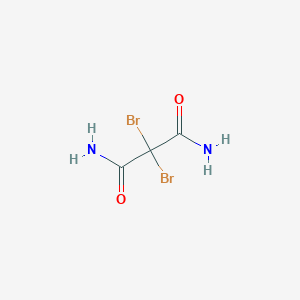
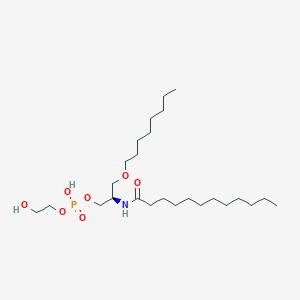
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)